BMS-187308
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BMS-187308 is a small molecule drug initially developed by Bristol Myers Squibb CompanyThis compound was primarily investigated for its potential therapeutic applications in cardiovascular diseases, particularly hypertension .
Preparation Methods
The synthesis of BMS-187308 involves several key steps:
Condensation Reaction: The intermediate protected sulfonamide is prepared by condensing 2-bromobenzenesulfonyl chloride with 5-amino-3,4-dimethylisoxazole.
Nitration and Reduction: The arylboronic acid is nitrated with acetyl nitrate to produce a nitro derivative, which is subsequently reduced by hydrogenation over palladium on carbon to yield 2-amino-4-isobutylphenyl boronic acid.
Suzuki Coupling: The boronic acid undergoes Suzuki coupling with the bromosulfonamide to produce the desired biphenyl compound.
Deprotection: The final step involves deprotecting the methoxyethoxymethyl group with hydrochloric acid to furnish this compound.
Chemical Reactions Analysis
BMS-187308 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Common reagents used in these reactions include magnesium, trimethyl borate, acetyl nitrate, palladium on carbon, and hydrochloric acid. The major products formed from these reactions are the intermediate protected sulfonamide, arylboronic acid, nitro derivative, and the final biphenyl compound .
Scientific Research Applications
Mechanism of Action
BMS-187308 exerts its effects by selectively inhibiting the endothelin receptor type A. Endothelin receptors are involved in the regulation of vascular tone and blood pressure. By blocking these receptors, this compound prevents the binding of endothelin-1, a potent vasoconstrictor, thereby reducing vasoconstriction and lowering blood pressure . The molecular targets and pathways involved include the endothelin receptor type A and the signaling pathways associated with vasoconstriction and blood pressure regulation .
Comparison with Similar Compounds
BMS-187308 is unique due to its selective inhibition of the endothelin receptor type A. Similar compounds include:
BMS-193884: Another endothelin receptor antagonist with a similar biphenyl core structure.
Irbesartan: An angiotensin II receptor antagonist that shares structural elements with this compound.
This compound stands out due to its specific selectivity for the endothelin receptor type A, which provides a targeted approach for treating cardiovascular diseases .
Properties
CAS No. |
153624-15-8 |
---|---|
Molecular Formula |
C21H25N3O3S |
Molecular Weight |
399.5 g/mol |
IUPAC Name |
2-[2-amino-4-(2-methylpropyl)phenyl]-N-(3,4-dimethyl-1,2-oxazol-5-yl)benzenesulfonamide |
InChI |
InChI=1S/C21H25N3O3S/c1-13(2)11-16-9-10-17(19(22)12-16)18-7-5-6-8-20(18)28(25,26)24-21-14(3)15(4)23-27-21/h5-10,12-13,24H,11,22H2,1-4H3 |
InChI Key |
OZDIAVKCLFSBME-UHFFFAOYSA-N |
SMILES |
CC1=C(ON=C1C)NS(=O)(=O)C2=CC=CC=C2C3=C(C=C(C=C3)CC(C)C)N |
Canonical SMILES |
CC1=C(ON=C1C)NS(=O)(=O)C2=CC=CC=C2C3=C(C=C(C=C3)CC(C)C)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2'-amino-N-(3,4-dimethyl-5-isoxazolyl)-4'-(2-methylpropyl)(1,1-biphenyl)-2-sulfonamide BMS 187308 BMS-187308 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.